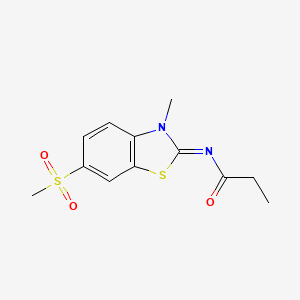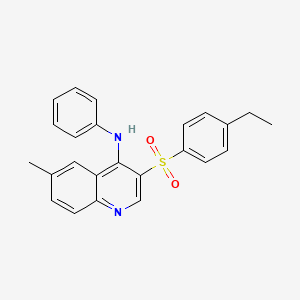
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one, also known as HMPA, is a polar aprotic solvent that is commonly used in organic chemistry. It is a colorless, hygroscopic liquid that has a strong affinity for polar compounds. HMPA has a wide range of applications in scientific research, particularly in the fields of organic synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one is involved in the synthesis of new compounds. For example, Dieterich et al. (1973) describe its use in the synthesis of 3,5-dialkylpyridines from petrochemical products, demonstrating its role as a precursor in organic synthesis (Dieterich, Reiff, Ziemann, & Braden, 1973).
- Schuchmann, Wagner, and von Sonntag (1986) explored the reactions of hydroxymethyl radicals with 1,3-dimethyluracil and 1,3-dimethylthymine, providing insights into the reactivity of hydroxymethyl-substituted compounds (Schuchmann, Wagner, & von Sonntag, 1986).
Catalytic Applications
- Cui Yan-fang (2008) reports on the use of a derivative of this compound as an organocatalyst for asymmetric Michael addition, highlighting its utility in catalysis (Cui Yan-fang, 2008).
Structural Analysis and Molecular Properties
- Burgess et al. (1998) conducted structural analysis of N-aryl-substituted 3-hydroxypyridin-4-ones, providing insights into the molecular structures and properties of similar hydroxymethyl compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Bioconjugates and Antioxidant Activity
- Puglisi et al. (2012) discuss the synthesis and antioxidant activity of deferiprone-cyclodextrin conjugates, where deferiprone is related to 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, emphasizing the compound's potential in medicinal chemistry (Puglisi, Spencer, Oliveri, Vecchio, Kong, Clarke, & Milton, 2012).
Vibrational and Molecular Mechanics Studies
- Conti et al. (2006) studied the solvent effects on building blocks of bioactive compounds, including 3-Hydroxy-4-hydroxymethyl pyrrolidin-2-ones, providing a basis for understanding reaction mechanisms involving similar compounds (Conti, Galeazzi, Giorgini, & Tosi, 2006).
Optical and Magnetic Properties
- Alexandropoulos et al. (2011) reported on the employment of 2-(hydroxymethyl)pyridine in lanthanide chemistry, leading to clusters with magnetic and optical properties, showing the versatility of hydroxymethyl compounds in materials science (Alexandropoulos et al., 2011).
Biotechnological Production
- Vollenweider and Lacroix (2004) discussed the biotechnological production and applications of 3-Hydroxypropionaldehyde, which forms a dynamic system with hydroxymethyl compounds, highlighting its use in food preservation and chemical synthesis (Vollenweider & Lacroix, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-1,3-dimethylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(5-9)3-4-8(2)6(7)10/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQMNQHTPRJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![[(1-Methylcyclobutyl)methyl]hydrazine dihydrochloride](/img/structure/B3007041.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)



